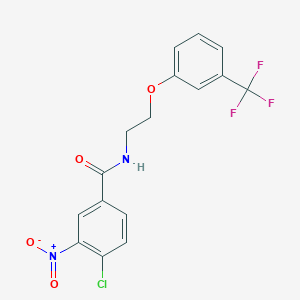
4-chloro-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-chloro-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a useful research compound. Its molecular formula is C16H12ClF3N2O4 and its molecular weight is 388.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Chloro-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. The presence of the trifluoromethyl group and the nitro group in its structure suggests that it may exhibit significant pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that compounds containing nitro and trifluoromethyl groups often display a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The specific activities of this compound are still being elucidated through various studies.
Antitumor Activity
A study highlighted that similar nitrobenzamide derivatives exhibit potent antitumor properties. For instance, compounds with a nitro group have been shown to inhibit nitric oxide synthase (iNOS), which is crucial for tumor progression. The mechanism involves the interaction of the nitro group with heme-containing enzymes, leading to reduced tumor cell proliferation .
Anti-inflammatory Effects
The compound's structure suggests it may inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. In vitro studies on related compounds have shown that they can significantly reduce inflammation markers in cell cultures, indicating potential for treating inflammatory diseases .
Study on Related Compounds
Research on a series of benzamide derivatives indicated that modifications in the aromatic ring, such as the introduction of trifluoromethyl and nitro groups, enhance biological activity. For example, one study reported that a compound with a similar structure exhibited an IC50 value of 900 nM against specific cancer cell lines, demonstrating substantial potency .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of the trifluoromethyl group in para or ortho positions relative to other functional groups significantly increases the potency of these compounds. This is attributed to improved lipophilicity and enhanced interaction with biological targets .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 Value (nM) |
|---|---|---|---|
| Compound A | Structure A | Antitumor (iNOS Inhibition) | 500 |
| Compound B | Structure B | Anti-inflammatory (TNF-α Inhibition) | 250 |
| This compound | Target Compound | Potential Antitumor & Anti-inflammatory | TBD |
Eigenschaften
IUPAC Name |
4-chloro-3-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O4/c17-13-5-4-10(8-14(13)22(24)25)15(23)21-6-7-26-12-3-1-2-11(9-12)16(18,19)20/h1-5,8-9H,6-7H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFXKHUAOXXFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














